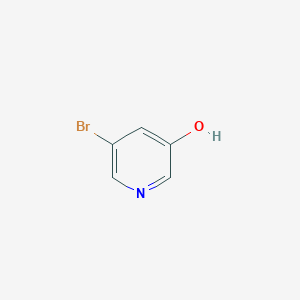

5-Bromo-3-pyridinol

Description

The exact mass of the compound 3-Bromo-5-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYBIBSZZDAEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344793 | |

| Record name | 3-Bromo-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-13-2 | |

| Record name | 5-Bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 5-Bromo-3-pyridinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and key applications of 5-Bromo-3-pyridinol (CAS No: 74115-13-2). This versatile pyridinol derivative serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals. This document details various synthetic methodologies, including reaction protocols and quantitative data, to facilitate its practical application in a laboratory setting. Furthermore, it explores its role as a fungicide and an intermediate in the synthesis of biologically active molecules.

Introduction

This compound, also known as 3-Bromo-5-hydroxypyridine, is a halogenated pyridinol derivative that has garnered significant interest in synthetic and medicinal chemistry.[1] Its unique electronic and structural properties, conferred by the bromine atom and the hydroxyl group on the pyridine ring, make it a valuable intermediate for introducing the 3-pyridinol moiety into more complex molecules.[1] This guide aims to be a centralized resource for researchers, providing detailed information on its synthesis, properties, and applications.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as an off-white to light brown powder.[2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74115-13-2 | [4][5] |

| Molecular Formula | C5H4BrNO | [4][6] |

| Molecular Weight | 174.00 g/mol | [4][6] |

| Melting Point | 166-170 °C | [3] |

| Boiling Point | 343.7 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Flash Point | 161.7 ± 22.3 °C | [4] |

| pKa | 8.37 ± 0.10 (Predicted) | [3] |

| LogP | 2.04 | [4] |

| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from various precursors. The choice of a particular method may depend on the availability of starting materials, desired scale, and required purity.

Synthesis from 3,5-Dibromopyridine

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with a methoxy group, followed by demethylation.

Experimental Protocol:

-

Step 1: Synthesis of 5-Bromo-3-methoxypyridine

-

Dissolve 3,5-dibromopyridine (5 g, 21 mmol) in 100 mL of anhydrous methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (1.6 g, 60% dispersion in mineral oil) portion-wise to the cooled solution.

-

Stir the reaction mixture at room temperature for 1 hour, then reflux at 80°C for 4 hours.

-

Remove the solvent by rotary evaporation.

-

Take up the residue in 100 mL of water and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 5-bromo-3-methoxypyridine.[4]

-

-

Step 2: Demethylation to this compound

-

To the crude 5-bromo-3-methoxypyridine, add 48% hydrobromic acid.

-

Heat the mixture to reflux for 16 hours.

-

Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

Adjust the pH of the residue to 9-10 with an 8N sodium hydroxide solution.

-

Wash the resulting solution with diethyl ether.

-

Adjust the pH to 5-6 with 6N hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration and wash with diisopropyl ether to obtain this compound as a white powder.[7]

-

Table 2: Quantitative Data for Synthesis from 3,5-Dibromopyridine

| Parameter | Value | Reference(s) |

| Starting Material | 3,5-Dibromopyridine | [4] |

| Key Reagents | Sodium hydride, Methanol, Hydrobromic acid | [4][7] |

| Overall Yield | ~61% | [7] |

| Purity | >95% (by TLC) | [4] |

Synthesis from 3-(Benzyloxy)-5-bromopyridine

An alternative route involves the debenzylation of 3-(benzyloxy)-5-bromopyridine.

Experimental Protocol:

-

Stir a mixture of 3-(benzyloxy)-5-bromopyridine (15.0 g, 56.8 mmol) and 30% HBr in acetic acid (200 mL) at room temperature for 16 hours.

-

Dilute the reaction mixture with 500 mL of diethyl ether.

-

Isolate the resulting white solid by filtration.

-

Treat the solid with concentrated ammonium hydroxide (50 mL) in methanol (300 mL) and stir at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to yield this compound as a white solid.[4]

Table 3: Quantitative Data for Synthesis from 3-(Benzyloxy)-5-bromopyridine

| Parameter | Value | Reference(s) |

| Starting Material | 3-(Benzyloxy)-5-bromopyridine | [4] |

| Key Reagents | HBr in Acetic Acid, Ammonium Hydroxide, Methanol | [4] |

| Yield | 89% | [4] |

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d6) | δ 10.47 (br. s, 1H), 8.12 - 8.15 (m, 2H), 7.40 (t, J = 2.1 Hz, 1H) | [7] |

| ¹H NMR (300 MHz, CD3OD) | δ 8.10 (d, J=2 Hz, 1H), 8.06 (d, J=3 Hz, 1H), 7.42 (dd, J=3, 2 Hz, 1H) | [4] |

| Mass Spectrometry (DCI/NH3) | m/z 174, 176 (M+H)⁺ | [4] |

| Mass Spectrometry (EI) | m/z 173, 175 (M)⁺ | [4] |

Applications in Drug Discovery and Agrochemicals

This compound is a significant intermediate in the synthesis of a wide range of biologically active compounds.

-

Pharmaceuticals: The pyridine ring is a common scaffold in many approved drugs. Derivatives of 3-hydroxypyridine are important intermediates for drugs such as the antidepressant SB-243213 and the antipsychotic paliperidone.[4]

-

Agrochemicals: this compound and its derivatives have shown potential as fungicides.[2] For instance, it provides at least 70% control of Plasmopara viticola at a concentration of 200 ppm.[2] Chlorinated derivatives of this compound have also been utilized to manage fungal infections in plants.[2]

Experimental Workflows and Signaling Pathways

While the precise signaling pathway for the fungicidal action of this compound is not extensively detailed in the literature, a general workflow for its synthesis and purification, as well as a conceptual workflow for fungicide screening, can be visualized.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from 3,5-dibromopyridine.

Caption: Workflow for the synthesis and purification of this compound.

Conceptual Fungicide Screening Workflow

The following diagram outlines a general workflow for screening the efficacy of a fungicide like this compound.

Caption: Conceptual workflow for in vitro fungicide efficacy screening.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. The synthetic routes detailed in this guide provide a practical basis for its preparation in a laboratory setting. Further research into its derivatives and biological activities is likely to uncover new applications and expand its utility in various scientific disciplines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-bromo-pyridin-3-ol [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 74115-13-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-Bromo-3-pyridinol for Researchers and Drug Development Professionals

CAS Number: 74115-13-2 Molecular Formula: C₅H₄BrNO Synonyms: 3-Bromo-5-hydroxypyridine, 5-Bromopyridin-3-ol

This technical guide provides a comprehensive overview of 5-Bromo-3-pyridinol, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, and biological activities.

Molecular Structure and Properties

This compound features a pyridine ring substituted with a bromine atom at the 5-position and a hydroxyl group at the 3-position. This substitution pattern imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis.[1][2]

Molecular Structure:

Physicochemical and Spectroscopic Data:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 174.00 g/mol | [3] |

| CAS Number | 74115-13-2 | [3] |

| Melting Point | 167-168 °C | [3] |

| Boiling Point | 343.7 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| Flash Point | 161.7 ± 22.3 °C | [3] |

| LogP | 2.04 | [3] |

| pKa | 8.37 ± 0.10 (Predicted) | [4] |

| Appearance | White to tan or bright yellow needle-like solid | [4] |

| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. Slightly soluble in DMSO and Methanol. | [4] |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 7.40 (1H, t, J = 2.1Hz), 8.12 - 8.15 (2H, m), 10.47 (1H, br. s) | [4][5] |

| Mass Spectrum (DCI/NH₃) | m/z 174, 176 (M+H)⁺ | [5] |

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate.[1][2] Detailed experimental protocols for its synthesis are crucial for researchers. Below are two established methods.

Synthesis Workflow

Experimental Protocol 1: Synthesis from 3-Bromo-5-methoxypyridine[5]

-

To a solution of 3-bromo-5-methoxypyridine (5.0 g, 27 mmol) in acetic acid (15 mL), add 48% hydrobromic acid (23 mL).

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Adjust the pH of the residue to 9-10 by adding 8N sodium hydroxide solution.

-

Wash the resulting solution with diethyl ether.

-

Adjust the pH to 5-6 by the addition of 6 N hydrochloric acid.

-

Collect the resulting precipitate by filtration and wash with diisopropyl ether to yield this compound as a white powder (2.8 g, 61% yield).

Experimental Protocol 2: Synthesis from 3-(Benzyloxy)-5-bromopyridine[5]

-

Stir a mixture of 3-(benzyloxy)-5-bromopyridine (15.0 g, 56.8 mmol) and 30% HBr in acetic acid (200 mL) at room temperature for 16 hours.

-

Dilute the reaction mixture with 500 mL of diethyl ether.

-

Isolate the obtained white solid (12.9 g) by filtration.

-

Treat the solid with concentrated NH₄OH (50 ml) in methanol (300 ml).

-

After stirring at room temperature for 12 hours, concentrate the reaction mixture under reduced pressure to give the title compound as a white solid (9.8 g, 89% yield).

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility spans from agrochemicals to pharmaceuticals, highlighting its importance in medicinal and industrial chemistry.[4][5]

Agrochemical Applications

This compound has been identified as a potential fungicide.[6] It demonstrates at least 70% control of Plasmopara viticola, the causal agent of downy mildew in grapevines, at a concentration of 200 ppm.[6] Chlorinated derivatives of this compound have also been utilized for controlling fungal infections in plants.[6]

Logical Flow of Fungicidal Action Research:

While the exact mechanism of action is not fully elucidated, it is hypothesized to involve the disruption of essential cellular processes in the fungus, such as cell wall or ergosterol biosynthesis, or the inhibition of key enzymes, similar to other antifungal agents.

Pharmaceutical Intermediate

The pyridine ring is a common scaffold in many pharmaceuticals due to its biological activity.[4][5] this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and antimicrobial agents.[1][2] Its derivatives are being explored for the development of novel therapeutic agents.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly closed container in a dry and cool place.[3]

References

Unlocking the Therapeutic Potential of 5-Bromo-3-pyridinol: A Technical Guide to Emerging Research Areas

For Immediate Release

Shanghai, China – November 19, 2025 – The heterocyclic compound 5-Bromo-3-pyridinol is emerging as a versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide explores potential research avenues for its derivatives, targeting a wide range of applications from antifungal to anticancer therapies. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and mechanistic insights related to this promising class of compounds.

Introduction

The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a bromine atom and a hydroxyl group at the 5- and 3-positions, respectively, of the pyridine ring in this compound creates a unique electronic and structural motif, offering opportunities for diverse chemical modifications and biological activities. This guide summarizes the current knowledge and outlines future research directions for the derivatives of this compound.

Synthetic Strategies

The functionalization of the this compound core is key to unlocking its therapeutic potential. The hydroxyl group can be readily converted into ethers and esters, while the pyridine ring can undergo various substitution reactions.

Synthesis of this compound Precursors

A common precursor for many derivatives is 5-(Benzyloxy)pyridin-3-amine, which can be synthesized through methods such as the nucleophilic substitution of 3-amino-5-bromopyridine with benzyl alcohol in the presence of a base like sodium hydride.[1] Alternatively, a multi-step route involving nitration of a pyridinol derivative followed by reduction of the nitro group can be employed.[2]

Synthesis of 5-Bromo-2-nitro-3-pyridinol

A nitrated derivative, 5-Bromo-2-nitro-3-pyridinol, can be synthesized by treating this compound with fuming nitric acid in concentrated sulfuric acid. This introduces a nitro group at the 2-position, providing another handle for further chemical modifications.[3]

Experimental Protocol: Synthesis of 5-Bromo-2-nitro-3-pyridinol [3]

-

Dissolve 5-Bromo-3-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add fuming nitric acid (1.0 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Carefully pour the reaction mixture into ice water with stirring.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to obtain 5-bromo-2-nitro-3-pyridinol.

Potential Research Areas and Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas, primarily as antifungal and anticancer agents.

Antifungal Activity

The parent compound, this compound, has been identified as a potential fungicide, demonstrating at least 70% control of Plasmopara viticola at a concentration of 200 ppm. This suggests that its derivatives could be explored for the development of novel antifungal agents for agricultural and clinical applications.

Potential Mechanisms of Antifungal Action:

One of the primary mechanisms of action for many azole and pyridine-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. These compounds often target the enzyme lanosterol 14α-demethylase, leading to the disruption of membrane integrity and fungal cell death.[4] This represents a key signaling pathway to investigate for this compound derivatives.

Experimental Protocol: Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC) [5]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Anticancer Activity

The pyridine scaffold is a common feature in many anticancer drugs, and its derivatives are known to target various signaling pathways involved in cancer progression.[1][6] Research into bromophenyl and pyridine derivatives has revealed potent cytotoxic activity against various cancer cell lines, suggesting a promising avenue for this compound derivatives.

Potential Mechanisms of Anticancer Action:

A significant area of interest is the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2] Pyridine-based compounds have been shown to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[6] Furthermore, some pyridine derivatives can induce apoptosis (programmed cell death) through the upregulation of tumor suppressor p53 and the activation of the JNK signaling pathway.[7]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [3][5]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the percentage of viable cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Experimental Protocol: In Vitro Kinase Inhibition Assay [8][9]

-

Reaction Setup: In a microplate, combine the kinase enzyme, a specific substrate, and the test compound at various concentrations in an appropriate assay buffer.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature for a defined period.

-

Detection: Stop the reaction and quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence).

-

IC50 Calculation: Determine the IC50 value from the inhibition curve.

Data Presentation

While specific quantitative data for a wide range of this compound derivatives is currently limited in the public domain, the following tables provide examples of the types of data that should be generated and presented to facilitate structure-activity relationship (SAR) studies.

Table 1: Antifungal Activity of Hypothetical this compound Derivatives

| Compound ID | R-Group (at 3-position) | MIC against C. albicans (µg/mL) |

| BPD-1 | -OCH₃ | 16 |

| BPD-2 | -OCH₂Ph | 8 |

| BPD-3 | -OCOCH₃ | 32 |

| BPD-4 | -OCOPh | 16 |

Table 2: Anticancer Activity of Hypothetical this compound Derivatives

| Compound ID | R-Group (at 3-position) | IC50 against MCF-7 (µM) | IC50 against HepG2 (µM) |

| BPD-5 | -OCH₂-(4-Cl-Ph) | 5.2 | 7.8 |

| BPD-6 | -OCH₂-(4-F-Ph) | 8.1 | 10.5 |

| BPD-7 | -OCO-(4-NO₂-Ph) | 12.4 | 15.1 |

| BPD-8 | -OCO-(4-OCH₃-Ph) | 9.5 | 11.2 |

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is crucial for rational drug design. The following diagrams, created using the DOT language, visualize key concepts discussed in this guide.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on:

-

Expansion of the chemical library: Synthesizing a diverse range of derivatives, including ethers, esters, and compounds with substitutions at other positions of the pyridine ring.

-

Comprehensive biological screening: Evaluating the synthesized compounds against a broad panel of fungal pathogens and cancer cell lines to identify lead candidates.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the active compounds.

-

Structure-Activity Relationship (SAR) studies: Systematically modifying the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijtsrd.com [ijtsrd.com]

- 7. asianpubs.org [asianpubs.org]

- 8. media.iupac.org [media.iupac.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-3-pyridinol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for process optimization and formulation development. This technical guide provides a detailed overview of the known solubility and stability characteristics of 5-Bromo-3-pyridinol (CAS: 74115-13-2), a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of comprehensive public data, this document also furnishes detailed, standardized experimental protocols for determining these critical parameters.

Physicochemical Properties of this compound

Structure:

Molecular Formula: C₅H₄BrNO Molecular Weight: 174.00 g/mol Appearance: White to off-white or tan crystalline powder. Melting Point: 166-170 °C.[1][2]

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. The available information is primarily qualitative. A summary of known solubility is presented below, including a high-concentration value in DMSO likely intended for stock solution preparation.[3]

Table 1: Reported Solubility of this compound

| Solvent | Solubility Description | Quantitative Value (if available) | Source |

| Water | Slightly soluble | Not Reported | [1][2] |

| Chloroform | Soluble | Not Reported | [1][2] |

| Ethyl Acetate | Soluble | Not Reported | [1][2] |

| Methanol | Slightly soluble | Not Reported | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (574.71 mM) | [3] |

Note: The value in DMSO may represent the concentration for creating a stock solution, which often requires methods like ultrasonication, and may not be the thermodynamic equilibrium solubility.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the shake-flask method is the gold standard. This protocol is based on established methodologies for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control (or incubator shaker)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[1][4] A preliminary experiment can determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature to allow undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could cause precipitation.

-

Dilution: Accurately dilute the filtered saturate with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. The solubility is calculated from this concentration, taking into account the dilution factor.

Visualization of Solubility Determination Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Experimental workflow for shake-flask solubility determination.

Stability Profile

The stability of this compound is generally described as "stable under normal conditions".[5] However, comprehensive data from forced degradation studies are not publicly available. Safety Data Sheets often report "no data available" for chemical stability under specific stress conditions.[6][7] Recommended storage conditions include an inert atmosphere at room temperature.[1][8] The compound is known to be incompatible with strong oxidizing agents.[5]

Protocol for Stability-Indicating Method Development and Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound, identify potential degradation products, and develop a stability-indicating analytical method, typically using HPLC.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and identify degradation products.

Materials:

-

This compound

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidants (e.g., 3% H₂O₂)

-

pH meter

-

Forced degradation chamber/oven with controlled temperature and humidity

-

Photostability chamber with controlled light exposure (ICH Q1B option)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Store at elevated temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Store at room temperature or slightly elevated temperature for a set period. Neutralize before analysis.

-

Oxidation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature for a set period.

-

Thermal Degradation (Solution): Store the solution at an elevated temperature (e.g., 80 °C).

-

Thermal Degradation (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation over time.

-

HPLC Analysis: Analyze the samples using an HPLC-PDA or HPLC-MS system. The method should be capable of separating the parent compound from all process impurities and degradation products.[9]

-

Method Development: A reversed-phase HPLC method is typically used.[9] Method development involves optimizing the column, mobile phase composition (organic solvent and buffer), gradient, flow rate, and temperature to achieve adequate separation.

-

Peak Purity Analysis: Use the PDA detector to assess peak purity of the parent compound to ensure co-elution of degradants is not occurring.

-

Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.

-

Visualization of Stability Testing Workflow

This diagram outlines the logical flow of a forced degradation study.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. 5-bromo-pyridin-3-ol [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. enamine.net [enamine.net]

- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. echemi.com [echemi.com]

- 8. 74115-13-2|this compound|BLD Pharm [bldpharm.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Theoretical and Computational Deep Dive into 5-Bromo-3-pyridinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings and computational modeling of 5-Bromo-3-pyridinol, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, spectroscopic properties, and electronic characteristics through the lens of computational chemistry, supported by detailed experimental and computational protocols.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₅H₄BrNO. Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a hydroxyl group at the 3-position. The presence of the electronegative bromine and hydroxyl groups, along with the nitrogen heteroatom in the aromatic ring, significantly influences its electronic distribution and chemical reactivity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNO | [1][2] |

| Molecular Weight | 174.00 g/mol | [1][2] |

| CAS Number | 74115-13-2 | [1][2] |

| Melting Point | 167-168 °C | [1] |

| Boiling Point | 343.7 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| LogP | 2.04 | [1] |

| PSA (Polar Surface Area) | 33.12 Ų | [1] |

Computational Modeling and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations provide valuable insights into its optimized geometry, vibrational frequencies, and electronic properties, which complement experimental findings.

Optimized Molecular Geometry

The first step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using the B3LYP functional with a 6-311++G(d,p) basis set. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Vibrational Analysis: FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy is a key technique for identifying functional groups and elucidating the structure of molecules. The theoretical vibrational frequencies of this compound can be calculated from the optimized geometry using the same DFT method and basis set. These calculated frequencies can then be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the assignment of vibrational modes.

A comparison of key experimental and theoretical vibrational frequencies for similar brominated pyridine derivatives is presented in Table 2.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT/B3LYP) (cm⁻¹) |

| O-H Stretch | ~3400 | ~3400 | (Predicted) |

| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | (Predicted) |

| C=C/C=N Ring Stretch | ~1600-1400 | ~1600-1400 | (Predicted) |

| C-Br Stretch | ~600-500 | ~600-500 | (Predicted) |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the hydroxyl group, while the LUMO is likely distributed over the pyridine ring and the bromine atom. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MESP of this compound, the regions around the nitrogen and oxygen atoms are expected to show negative potential (red), indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms will exhibit positive potential (blue), making them sites for nucleophilic attack.

Experimental and Computational Protocols

Experimental Protocols

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[3][4][5][6][7]

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[7]

-

-

Data Acquisition:

-

Record the FT-IR spectrum of the KBr pellet using a Fourier Transform Infrared spectrometer.

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Acquire the spectrum with a resolution of 4 cm⁻¹ and co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

-

-

Sample Preparation:

-

Place a small amount of the crystalline this compound sample into a sample holder (e.g., a glass capillary tube or an aluminum well).

-

-

Data Acquisition:

-

Use a Fourier Transform Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG).

-

Focus the laser beam onto the sample.

-

Collect the Raman scattered light in a backscattering or 90-degree geometry.

-

Record the spectrum over a Raman shift range of approximately 3500 to 100 cm⁻¹.

-

Computational Protocol: A DFT Workflow

The following protocol outlines a standard workflow for the computational analysis of this compound using the Gaussian suite of programs.[8][9][10]

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular builder such as GaussView.

-

-

Geometry Optimization and Frequency Calculation:

-

Analysis of Results:

-

Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.

-

Visualize the optimized structure and the calculated vibrational modes.

-

-

Electronic Properties Calculation:

-

Perform a single-point energy calculation on the optimized geometry to obtain properties like HOMO-LUMO energies and the MESP.

-

Use appropriate keywords in the Gaussian input file to request these calculations.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the workflows and conceptual relationships described in this guide.

Caption: Experimental workflows for FT-IR and FT-Raman spectroscopy.

Caption: A typical DFT computational workflow for molecular analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 3. google.com [google.com]

- 4. youtube.com [youtube.com]

- 5. shimadzu.com [shimadzu.com]

- 6. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 7. azom.com [azom.com]

- 8. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]

- 9. The Absolute Beginners Guide to Gaussian [ccl.net]

- 10. researchgate.net [researchgate.net]

Biological Activity Screening of 5-Bromo-3-pyridinol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-pyridinol is a heterocyclic organic compound that has garnered attention in the scientific community as a versatile scaffold for the synthesis of various biologically active molecules. While data on the standalone biological activity of this compound is limited, its derivatives have demonstrated significant potential in several therapeutic areas, including antifungal, anticancer, and bone regenerative applications. This technical guide provides a comprehensive overview of the biological activity screening of this compound and its key derivatives, with a focus on experimental methodologies and data presentation.

Fungicidal Activity

Activity Against Plasmopara viticola

Plasmopara viticola, the causative agent of grapevine downy mildew, is a significant agricultural pathogen. While direct EC50 or MIC values for this compound are not documented in the reviewed literature, the general experimental approach to determine such values is outlined below.

This protocol is a standard method for evaluating the efficacy of fungicidal compounds against P. viticola.

Objective: To determine the concentration of a test compound required to inhibit the sporulation of P. viticola on grapevine leaf discs.

Materials:

-

Healthy, young grapevine leaves (e.g., from Vitis vinifera)

-

Plasmopara viticola sporangia suspension

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile distilled water

-

Petri dishes

-

Filter paper

-

Micropipettes

-

Incubator

Procedure:

-

Leaf Disc Preparation: Grapevine leaves are surface-sterilized and discs of a uniform diameter (e.g., 1.5 cm) are punched out.

-

Treatment Application: The leaf discs are placed abaxial side up on moist filter paper in Petri dishes. A dilution series of the test compound is prepared, and a small volume (e.g., 50 µL) of each concentration is applied to the surface of the leaf discs. Control discs are treated with the solvent only.

-

Inoculation: A suspension of P. viticola sporangia (e.g., 1 x 10^5 sporangia/mL) is prepared in sterile distilled water. A small droplet (e.g., 10 µL) of the suspension is placed on the center of each leaf disc.

-

Incubation: The Petri dishes are sealed and incubated in the dark at a controlled temperature (e.g., 20-22°C) for 24 hours to allow for infection. Following this, they are transferred to a controlled environment with a photoperiod (e.g., 16 hours light / 8 hours dark) to induce sporulation.

-

Assessment: After 5-7 days, the percentage of the leaf disc area covered by sporangia is visually assessed.

-

Data Analysis: The percentage of inhibition is calculated for each concentration relative to the solvent control. The EC50 value (the concentration that inhibits 50% of sporulation) is then determined by probit analysis or other suitable statistical methods.

Experimental Workflow

A Comprehensive Technical Review of 5-Bromo-3-pyridinol and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 5-Bromo-3-pyridinol and its analogs, focusing on their synthesis, chemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its versatile chemical nature and a broad spectrum of biological activities. The presence of the bromine atom and the hydroxyl group on the pyridine ring makes it a valuable scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This guide explores the existing literature on this compound and its analogs, with a particular focus on their antifungal and anticancer properties.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives has been approached through various chemical strategies. The selection of a particular synthetic route often depends on the desired substitutions on the pyridine ring.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3-hydroxypyridine. The reaction conditions can be modulated to control the position and degree of bromination.

Synthesis of Key Analogs

5-Bromo-2-nitro-3-pyridinol: This analog can be synthesized from 3-Bromo-5-hydroxypyridine.[1]

2-Amino-5-bromo-3-iodopyridine: This analog is an important pharmaceutical intermediate and can be prepared from 2-aminopyridine through a two-step process involving bromination and iodination.

Chemical and Physical Properties

The chemical and physical properties of this compound and its analogs are crucial for their biological activity and formulation development. A summary of these properties for the parent compound is provided below.

| Property | Value |

| Molecular Formula | C5H4BrNO |

| Molecular Weight | 174.00 g/mol |

| Melting Point | 167-168 °C |

| Boiling Point | 343.7±22.0 °C at 760 mmHg |

| Density | 1.8±0.1 g/cm3 |

| LogP | 2.04 |

Biological Activities

Analogs of this compound have demonstrated a range of biological activities, with antifungal and anticancer effects being the most prominent.

Antifungal Activity

This compound itself has been identified as a potential fungicide, showing at least 70% control of Plasmopara viticola at a concentration of 200 ppm.[1] The mechanism of antifungal action for some pyridine derivatives is believed to involve the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1]

Quantitative Antifungal Activity Data of Pyridine Analogs

| Compound | Fungal Species | IC50 / EC50 (µg/mL) | Reference |

| Pyridine carboxamide derivative 3f | Botrytis cinerea | 76.9% inhibition at 50 mg/L | [2] |

| Pyridine carboxamide derivative 3g | Colletotrichum ambiens | 84.1% inhibition at 50 mg/L | [2] |

| Thiazole-pyridine derivative 7c | Candida albicans | MIC = 0.15 mM | [3] |

| Thiazole-pyridine derivative 8c | Candida albicans | MIC = 0.15 mM | [3] |

Anticancer Activity

Several analogs of this compound have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Quantitative Anticancer Activity Data of Bromo-pyrimidine and Quinoline Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-pyrimidine derivative 4e | SNB-75 (CNS cancer) | PGI = 41.25% at 10⁻⁵ M | [4] |

| 5-bromo-pyrimidine derivative 4i | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | PGI = 23.12-38.94% at 10⁻⁵ M | [4] |

| 8-hydroxyquinoline-5-sulfonamide 3c | C-32 (melanoma), MDA-MB-231 (breast), A549 (lung) | < 100 µM | [5] |

| Ciminalum–thiazolidinone hybrid 2f | NCI60 panel | Average GI50 = 2.80 µM | [6] |

| Ciminalum–thiazolidinone hybrid 2h | NCI60 panel | Average GI50 = 1.57 µM | [6] |

Mechanism of Action

Inhibition of Succinate Dehydrogenase (SDH)

A key mechanism of action for the antifungal activity of some pyridine derivatives is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these compounds disrupt cellular respiration and energy production in fungi, leading to cell death.

Caption: General mechanism of succinate dehydrogenase (SDH) inhibition.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of bromo-substituted heterocyclic compounds with their target proteins. For instance, studies on 5-bromoindole derivatives have revealed key interactions with the VEGFR tyrosine kinase domain, highlighting the importance of the bromo substituent in binding.[6] Similarly, docking studies of bis(indolyl)pyridine analogs have suggested their potential to inhibit bacterial enzymes like thymidylate kinase and DNA gyrase.[7] These computational approaches provide valuable insights for the rational design of more potent analogs.

Experimental Protocols

Synthesis of 5-Bromo-2-nitro-3-pyridinol[1]

Materials:

-

3-Bromo-5-hydroxypyridine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

Procedure:

-

Dissolve 3-Bromo-5-hydroxypyridine (2 g, 0.011 mol) in concentrated sulfuric acid (6 mL) in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add fuming nitric acid (0.52 mL, 0.011 mol) dropwise to the cooled solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 20 hours.

-

Carefully pour the reaction mixture into ice water and stir thoroughly.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to obtain 5-bromo-2-nitropyridin-3-ol as a light yellow solid.

Caption: Workflow for the synthesis of 5-Bromo-2-nitro-3-pyridinol.

MTT Assay for Anticancer Activity[8][9]

Materials:

-

Human cancer cell lines

-

Cell culture medium (e.g., RPMI-1640)

-

96-well microplates

-

Test compounds (this compound analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add a specific volume of MTT solution (e.g., 10-20 µL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add a solubilization solution (e.g., 100-200 µL of DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT assay.

Mycelial Growth Rate Assay for Antifungal Activity[5][10]

Materials:

-

Fungal strains

-

Potato Dextrose Agar (PDA) medium

-

Petri dishes

-

Test compounds

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Medium Preparation: Prepare PDA medium and amend it with various concentrations of the test compounds. Pour the amended PDA into sterile Petri dishes.

-

Fungal Inoculation: From a fresh, actively growing fungal culture, take a mycelial plug of a specific diameter (e.g., 4-5 mm) using a sterile cork borer or scalpel.

-

Inoculation: Place the mycelial plug at the center of each PDA plate containing the test compound. Include a control plate with no compound.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 3-7 days).

-

Measurement: Measure the diameter of the fungal colony (mycelial growth) in two perpendicular directions at regular intervals.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth).

Caption: Experimental workflow for the mycelial growth rate assay.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with significant potential in the development of new antifungal and anticancer agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. While the inhibition of succinate dehydrogenase has been identified as a key mechanism of antifungal action, further research is needed to elucidate the precise molecular targets and signaling pathways involved in their anticancer effects. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate future research in this exciting area of drug discovery. Further in vivo efficacy and toxicity studies will be crucial in translating the promising in vitro activities of these compounds into clinically viable therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatility of 5-Bromo-3-pyridinol: A Key Building Block in Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-3-pyridinol is a highly versatile and valuable building block in organic synthesis. Its unique trifunctional nature, featuring a pyridine ring, a bromo substituent, and a hydroxyl group, offers multiple reaction sites for the construction of complex molecular architectures. The pyridine core is a common motif in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The bromo substituent serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The hydroxyl group can be readily functionalized, for instance, through etherification, to further expand the molecular diversity of the resulting products. This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic transformations.

Key Applications of this compound

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas. The pyridine ring is a known pharmacophore, and its substitution pattern, facilitated by the bromo and hydroxyl groups, allows for the fine-tuning of biological activity.[1]

Medicinal Chemistry: Derivatives of this compound are important intermediates for various drugs. For example, it is a precursor for the synthesis of the antidepressant drug SB-243213, a selective 5-HT2C receptor inverse agonist.[1] The general structure of many biologically active pyridine derivatives highlights the importance of functionalization at the 5-position, which can be readily achieved from this compound.

Agrochemicals: The pyridinol moiety is also found in compounds with fungicidal properties. This compound and its chlorinated derivatives have been shown to be effective in controlling certain plant fungal infections.[2]

Core Synthetic Methodologies

The synthetic utility of this compound is primarily centered around palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-pyridinols

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the bromine atom of this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical compounds. The hydroxyl group may require protection prior to the coupling reaction to prevent side reactions, although under certain conditions, the reaction can proceed without protection.

Sonogashira Coupling: Synthesis of 5-Alkynyl-3-pyridinols

The Sonogashira coupling enables the introduction of an alkynyl group at the 5-position of the pyridine ring. This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting 5-alkynyl-3-pyridinols are valuable intermediates that can undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-3-pyridinols

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction allows for the coupling of this compound with a variety of primary and secondary amines to yield 5-amino-3-pyridinol derivatives. These products are important building blocks for the synthesis of compounds with diverse biological activities.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the key cross-coupling reactions of this compound. These conditions are based on established procedures for structurally similar bromopyridine derivatives and should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 120 | 8 | 88 |

Table 2: Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DiPEA | DMF | 80 | 16 | 88 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 90 | 10 | 85 |

Table 3: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |

| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |

| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | t-BuOH | 90 | 16 | 89 |

Experimental Protocols

The following are detailed protocols for the key cross-coupling reactions of this compound. These protocols are representative and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 4:1). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-pyridinol.

Protocol 2: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine). To this mixture, add the terminal alkyne (1.1 equiv.).

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 5-alkynyl-3-pyridinol.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu) to a dry reaction vessel.

-

Reagent Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.).

-

Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 5-amino-3-pyridinol derivative.

Visualizations

Synthetic Workflow for 5-Aryl-3-pyridinols

The following diagram illustrates a typical experimental workflow for the synthesis of 5-aryl-3-pyridinols from this compound via a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathway of a this compound Derivative Target

As an example of the biological relevance of compounds derived from this compound, the following diagram illustrates the simplified signaling pathway of the 5-HT2C receptor, the target of the antidepressant drug SB-243213.[3] SB-243213 acts as an inverse agonist, reducing the basal activity of this receptor.

Caption: Simplified 5-HT2C receptor signaling pathway.

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse array of functionalized pyridine derivatives. The methodologies outlined in this document, particularly the palladium-catalyzed cross-coupling reactions, provide robust and versatile routes to novel compounds with significant potential in medicinal chemistry and agrochemicals. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities.

References

Applications of 5-Bromo-3-pyridinol in Medicinal Chemistry: A Detailed Guide for Researchers

Abstract

5-Bromo-3-pyridinol is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including the presence of a bromine atom amenable to various cross-coupling reactions and a hydroxyl group that can be derivatized, make it a valuable scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and biological activity data for this compound and its derivatives, intended for researchers, scientists, and drug development professionals.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of a bromine atom and a hydroxyl group, as in this compound, provides strategic points for chemical modification, enabling the exploration of diverse chemical spaces and the development of compounds with a wide range of biological activities. This molecule serves as a key intermediate in the synthesis of compounds targeting various diseases, including fungal infections and cancer.

Applications in Medicinal Chemistry

Antifungal Agents

This compound itself has demonstrated potential as a fungicide.[1] Its derivatives are being explored for the development of more potent and broad-spectrum antifungal agents. The pyridinol core can be modified to enhance interaction with fungal-specific targets.

Kinase Inhibitors

Derivatives of this compound are promising candidates for the development of kinase inhibitors, a critical class of anticancer drugs. The pyridine scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. Notably, related bromo-pyridine derivatives have shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.

Synthetic Intermediate for Bioactive Molecules

The bromine atom at the 5-position of this compound is well-suited for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of substituents, leading to the synthesis of diverse libraries of compounds for biological screening.

Quantitative Data

Antifungal Activity

| Compound | Organism | Activity | Reference |

| This compound | Plasmopara viticola | ≥70% control at 200 ppm | [1] |

Antibacterial Activity (MIC Values for Related Bromo-heterocyclic Compounds)

| Compound Class | Bacteria | MIC (µg/mL) | Reference |

| 5-Bromoisatin derivatives | Staphylococcus aureus | 3.9 - 62.5 | |

| 5-Bromoisatin derivatives | Micrococcus luteus | 31.5 - 62.5 | |

| 6-Bromo-1H-imidazo[4,5-b]pyridine derivatives | Staphylococcus aureus | 6.25 - 200 | |

| 6-Bromo-1H-imidazo[4,5-b]pyridine derivatives | Bacillus subtilis | 6.25 - 200 |

Pim-1 Kinase Inhibitory Activity (IC50 Values for Related Pyridothienopyrimidinones)

| Compound | IC50 (µM) | Reference |

| 2-(2-chlorophenyl)-2,3-dihydropyridothienopyrimidinone | 1.18 | |

| 2-(2-hydroxyphenyl)pyridothienopyrimidinone | 4.62 | |

| 2-(2-(trifluoromethyl)phenyl)-2,3-dihydropyridothienopyrimidinone | 1.97 |

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., BINAP, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the palladium precatalyst, and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the base.

-

Add the anhydrous solvent, followed by the amine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

General Sonogashira Coupling Protocol

This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Base (e.g., Et₃N, 2.0 equivalents)

-

Solvent (e.g., THF or DMF)

-

Reaction flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction flask, add this compound (1.0 eq), the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add the solvent and the base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Visualizations

Caption: General experimental workflows for key cross-coupling reactions of this compound.

References

5-Bromo-3-pyridinol: A Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction